molecular formula C17H21O3P B14497976 Propan-2-yl bis(4-methoxyphenyl)phosphinite CAS No. 63507-07-3

Propan-2-yl bis(4-methoxyphenyl)phosphinite

Cat. No.: B14497976
CAS No.: 63507-07-3
M. Wt: 304.32 g/mol
InChI Key: OUMMDRAYFNWESA-UHFFFAOYSA-N
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Description

Propan-2-yl bis(4-methoxyphenyl)phosphinite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinite group, which is a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl bis(4-methoxyphenyl)phosphinite typically involves the reaction of 4-methoxyphenol with phosphorus trichloride, followed by the addition of isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Methoxyphenol+Phosphorus trichloride+IsopropanolPropan-2-yl bis(4-methoxyphenyl)phosphinite\text{4-Methoxyphenol} + \text{Phosphorus trichloride} + \text{Isopropanol} \rightarrow \text{this compound} 4-Methoxyphenol+Phosphorus trichloride+Isopropanol→Propan-2-yl bis(4-methoxyphenyl)phosphinite

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl bis(4-methoxyphenyl)phosphinite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinite group to phosphine.

    Substitution: The compound can participate in substitution reactions where the phosphinite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinites depending on the reagents used.

Scientific Research Applications

Propan-2-yl bis(4-methoxyphenyl)phosphinite has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl bis(4-methoxyphenyl)phosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Dimethylphenylphosphine: Another phosphine ligand with similar properties.

    Diphenylphosphine: Known for its use in coordination chemistry.

Uniqueness

Propan-2-yl bis(4-methoxyphenyl)phosphinite is unique due to the presence of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable ligand in specific catalytic applications where electronic tuning is required.

Properties

CAS No.

63507-07-3

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

bis(4-methoxyphenyl)-propan-2-yloxyphosphane

InChI

InChI=1S/C17H21O3P/c1-13(2)20-21(16-9-5-14(18-3)6-10-16)17-11-7-15(19-4)8-12-17/h5-13H,1-4H3

InChI Key

OUMMDRAYFNWESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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